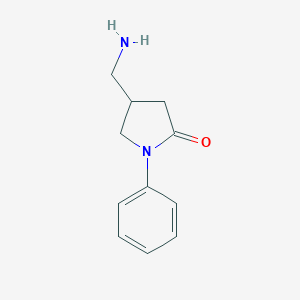

4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVQEFVVFAEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933405 | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-12-8, 688305-30-8 | |

| Record name | 4-Aminomethyl-1-phenyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminomethyl)-1-phenylpyrrolidin-2-one basic properties

An In-depth Technical Guide to the Basic Properties of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Introduction

4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a derivative of the pyrrolidinone core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including the well-known "racetam" class of nootropics.[1][2] This guide provides a detailed examination of the fundamental basic properties of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, focusing on the chemical principles that govern its behavior and its implications for research and drug development. The primary source of basicity in this molecule is the terminal aminomethyl group, whose reactivity and ionization state are critical to its chemical and biological functions. Understanding these properties is paramount for researchers aiming to utilize this compound in synthesis, design new analogues, or investigate its pharmacological profile.

Physicochemical Properties and Molecular Structure

The structure of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one features a five-membered lactam ring (pyrrolidinone) with a phenyl group attached to the nitrogen atom (N1) and an aminomethyl substituent at the fourth carbon position (C4). The key to its basic character is the primary amine (-NH₂) appended to the pyrrolidinone ring.

Basicity and pKa

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight | 190.24 g/mol | (Calculated) |

| Predicted pKa | ~9.5 - 10.5 | (Estimated) |

| Appearance | Typically a solid |

Salt Formation

A direct consequence of its basicity is the ability to react with acids to form stable salts. In laboratory settings and for potential pharmaceutical applications, this compound is often synthesized and handled as its hydrochloride (HCl) salt.[5] Salt formation enhances the compound's crystallinity, stability, and aqueous solubility, which is a critical factor for drug delivery and formulation.[6] The reaction is a straightforward acid-base neutralization.

Caption: General reaction scheme for hydrochloride salt formation.

Synthesis and Reactivity

The basicity of the aminomethyl group is a central consideration in both the synthesis and subsequent reactions of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.

Synthetic Overview

A general synthesis for 1,4-disubstituted 2-pyrrolidinones has been reported, often involving multiple steps.[5] An alternative, more efficient four-stage synthesis has also been developed to avoid the use of hazardous reagents like sodium azide.[1] In these synthetic pathways, the basic nature of the amine is leveraged during aqueous work-up procedures, where pH adjustments are used to separate the product from acidic or neutral impurities. For instance, after a reaction, the mixture can be acidified to protonate the amine, rendering it water-soluble and allowing for the extraction of non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer deprotonates the amine, allowing it to be extracted into an organic solvent in its free base form.

Caption: Simplified workflow of an alternative synthesis route.[1]

Reactivity as a Nucleophile

The unprotonated primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen. This allows it to participate in a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

This nucleophilic character is fundamental to its role as a building block for more complex molecules. The reaction conditions for these transformations often require non-acidic media to ensure the amine remains in its neutral, nucleophilic state.[7]

Significance of Basicity in Biological Systems

The basicity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is not just a chemical curiosity; it is central to its biological activity and pharmacokinetic profile.

Drug-Receptor Interactions

At physiological pH, the aminomethyl group exists predominantly in its protonated, cationic form. This positive charge is a key feature for molecular recognition by biological targets.[6] Many receptor binding pockets and enzyme active sites contain negatively charged amino acid residues, such as aspartic acid and glutamic acid. The positively charged amine can form strong, directional ionic bonds (salt bridges) with these residues, which is often a critical interaction for ligand binding and subsequent biological effect.[8][9] For example, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one has been identified as an inactivator of monoamine oxidase B (MAO-B), an enzyme with a key acidic residue in its active site.[5] The initial binding event is likely driven by an electrostatic interaction between the protonated amine of the ligand and an anionic residue in the enzyme.

Caption: Ligand-receptor interaction via a salt bridge.

Influence on Pharmacokinetics

The pKa value profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The Henderson-Hasselbalch equation dictates the ratio of the ionized to unionized form of the drug at a given pH.

-

Solubility: The protonated, charged form of the molecule has significantly higher aqueous solubility than the neutral form. This is advantageous for formulation and for solubility in bodily fluids like blood plasma.[6]

-

Membrane Permeability: Biological membranes are lipid bilayers and are more readily crossed by neutral, lipophilic molecules. The uncharged, free base form of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one will have better membrane permeability. Therefore, a dynamic equilibrium between the charged and uncharged forms is necessary for a drug to be absorbed from the gastrointestinal tract and to penetrate tissues, including the blood-brain barrier.[6][8]

The balance between solubility and permeability, governed by the compound's pKa and the pH of the biological environment, is a critical consideration in drug design.

Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the precise pKa value is essential for quantitative structure-activity relationship (QSAR) studies and for understanding the compound's behavior. Potentiometric titration is a robust and widely used method for this purpose.[10]

Objective: To determine the pKa of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.

Principle: The compound (in its free base or salt form) is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL, Class A)

-

Beaker (100 mL)

-

Analytical balance

Reagents:

-

4-(Aminomethyl)-1-phenylpyrrolidin-2-one (accurately weighed, ~0.1 mmol)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

Procedure:

-

Sample Preparation: Accurately weigh approximately 19 mg (0.1 mmol) of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and dissolve it in 50 mL of deionized water in a 100 mL beaker. If starting with the HCl salt, a strong base (e.g., 0.1 M NaOH) would be used as the titrant.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the burette to dispense the HCl solution into the beaker.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to accurately capture the equivalence point (the point of steepest inflection in the titration curve). Continue the titration well past this point until the pH curve flattens out again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the volume of titrant at the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The shape of the titration curve should be sigmoidal, which validates the single protonation event of the primary amine.

Conclusion

The basicity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, conferred by its primary aminomethyl group, is a defining feature that dictates its chemical reactivity, physicochemical properties, and biological interactions. With an estimated pKa in the range of 9.5-10.5, it exists primarily in a protonated, water-soluble state under physiological conditions, a critical attribute for forming ionic interactions with biological targets such as enzymes and receptors. This same property, however, necessitates a careful balance to ensure adequate membrane permeability for bioavailability. A thorough understanding and experimental determination of its basic properties are therefore indispensable for any researcher working with this versatile chemical scaffold in the fields of synthetic chemistry, medicinal chemistry, and pharmacology.

References

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 24-33. [Link]

-

Nguyen, T. L. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2156-2165. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Zadesky, S. P., et al. (1990). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition, 4(2), 95-101. [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

-

ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]

-

Charifson, P. S., & Walters, W. P. (2014). The Significance of Acid/Base Properties in Drug Discovery. Journal of Medicinal Chemistry, 57(20), 8787-8805. [Link]

-

Smith, D. A., & van de Waterbeemd, H. (2012). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today, 17(1-2), 3-10. [Link]

-

ResearchGate. (2024). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). [Link]

-

Mayr, H., & Ofial, A. R. (2015). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 80(1), 188-197. [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

-

ResearchGate. The Significance of Acid/Base Properties in Drug Discovery. [Link]

-

Henni, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(21), 5198. [Link]

-

Ivanova, M. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8501. [Link]

-

MSD Manual Professional Edition. Drug–Receptor Interactions. [Link]

-

PubChem. 4-Amino-1-phenylpyrrolidin-2-one. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Water-Insoluble Drug Formulation, 2nd ed., CRC Press. [Link]

-

Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 18(1), 2-15. [Link]

-

Smith, D. A., & van de Waterbeemd, H. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 41(22), 7434-7449. [Link]

-

Piras, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

- Google Patents. US2952688A - Synthesis of pyrrolidine.

-

FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

University of Palermo Institutional Research Archive. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5851-5861. [Link]

-

CDC. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. N-METHYL-2-PYRROLIDINONE. [Link]

Sources

- 1. journals.uran.ua [journals.uran.ua]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 8. research.monash.edu [research.monash.edu]

- 9. Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active agents, including nootropics, anticonvulsants, and anti-inflammatory compounds.[1][2][3][4] This technical guide focuses on a specific derivative, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a compound with structural similarities to established therapeutic agents. While direct pharmacological data on this molecule is limited, its structural motifs suggest a high probability of activity within the central nervous system (CNS). This document serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate its potential therapeutic targets. We will delve into logical, evidence-based target hypotheses, provide detailed, field-proven experimental protocols for target validation, and outline a framework for data interpretation, thereby building a self-validating research program to unlock the therapeutic promise of this compound.

Introduction: The Pyrrolidinone Core and the Promise of a Novel Derivative

The 2-pyrrolidinone ring is a privileged scaffold in neuropharmacology. Its presence in the "racetam" class of drugs, such as the cognitive enhancer Piracetam and the blockbuster antiepileptic Levetiracetam, highlights its utility in designing CNS-active molecules.[3][5] These agents are known to modulate neurotransmission and exhibit neuroprotective properties, though their mechanisms of action can be diverse.[3]

The subject of this guide, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, integrates this proven pyrrolidinone core with a phenyl group at the N1 position and an aminomethyl substituent at the C4 position. This unique combination warrants a structured investigation. A 1992 study identified that 4-(aminomethyl)-1-phenyl-2-pyrrolidinone can inactivate monoamine oxidase B (MAO-B), suggesting a clear enzymatic target for this structural class.[6] Furthermore, its close structural relationship to the antiepileptic drug Levetiracetam and the nootropic Nebracetam provides a strong rationale for exploring related neurological targets.[7][8]

This guide will therefore focus on three primary, plausible therapeutic avenues for investigation:

-

Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)

-

Positive Allosteric Modulation of AMPA Receptors

-

Modulation of GABA-A Receptors

We will proceed by outlining the scientific rationale for each potential target, followed by detailed, actionable protocols for their experimental validation.

Target Hypothesis 1: Synaptic Vesicle Glycoprotein 2A (SV2A) Modulation

Scientific Rationale

The most compelling initial hypothesis is that 4-(Aminomethyl)-1-phenylpyrrolidin-2-one acts on Synaptic Vesicle Glycoprotein 2A (SV2A). This is based on its structural analogy to Levetiracetam, a widely used antiepileptic drug whose primary mechanism of action is binding to SV2A.[8][9][10][11] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is critically involved in regulating the release of neurotransmitters.[9][12] By binding to SV2A, Levetiracetam is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[9][11][12] Given that knockout mice lacking SV2A experience severe seizures, this protein is a validated target for anticonvulsant therapy.[8] The structural similarity between our compound of interest and Levetiracetam makes SV2A a high-priority target for investigation.

Experimental Validation Workflow

A tiered approach, starting with in vitro binding and progressing to cell-based functional assays, provides a robust validation pathway.

Caption: A stepwise workflow for validating SV2A as a target.

Detailed Experimental Protocols

-

Objective: To determine if 4-(Aminomethyl)-1-phenylpyrrolidin-2-one directly binds to SV2A and to quantify its binding affinity (Kᵢ).

-

Causality: This assay is the gold standard for confirming a direct drug-target interaction. By competing with a known radiolabeled ligand ([³H]-Levetiracetam), we can infer the binding affinity of our test compound.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex from Sprague-Dawley rats) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer. Determine protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of brain membrane preparation (approx. 100 µg protein).

-

50 µL of [³H]-Levetiracetam (final concentration ~2-5 nM).

-

50 µL of test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.

-

For non-specific binding, use a high concentration of unlabeled Levetiracetam (10 µM).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for SV2A.

Target Hypothesis 2: Positive Allosteric Modulator (PAM) of AMPA Receptors

Scientific Rationale

The pyrrolidinone scaffold is also found in a class of cognitive enhancers known as "ampakines".[13][14][15] Ampakines are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[13][15] These receptors mediate the majority of fast excitatory synaptic transmission in the brain. AMPA PAMs bind to a site on the receptor distinct from the glutamate binding site, enhancing its function by either slowing channel deactivation or reducing desensitization.[13][16] This leads to an amplification of the glutamatergic signal, a mechanism thought to underlie improvements in learning and memory.[14] Given the structural relationship to nootropic pyrrolidinones, investigating the potential for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one to act as an AMPA PAM is a logical step.[17]

Signaling Pathway and Experimental Logic

Caption: Simplified pathway of AMPA receptor modulation by a PAM.

Detailed Experimental Protocols

-

Objective: To functionally assess the modulatory effect of the test compound on AMPA receptor activity.

-

Causality: Whole-cell patch-clamp electrophysiology directly measures the ion flow through the AMPA receptor channel in response to its agonist (glutamate). This allows for precise quantification of how a PAM alters the receptor's kinetics (deactivation, desensitization) and amplitude.

-

Methodology:

-

Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2flip). Include a GFP plasmid to identify transfected cells.

-

Patch-Clamp Recording:

-

Prepare an external solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Prepare an internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).

-

Pull glass pipettes to a resistance of 3-5 MΩ.

-

Perform whole-cell voltage-clamp recordings from GFP-positive cells at a holding potential of -60 mV.

-

-

Drug Application: Use a rapid solution exchange system to apply glutamate (10 mM) for a short duration (1-2 ms) to evoke a current.

-

Modulator Testing: After establishing a stable baseline response to glutamate, co-apply glutamate (10 mM) with the test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Washout: Wash the cell with an external solution to ensure the effect is reversible.

-

-

Data Analysis: Measure the peak amplitude of the evoked current and the decay time constant (τ). A PAM will typically increase the peak amplitude and/or prolong the decay time. Quantify the potentiation as a percentage increase over the baseline glutamate response.

Target Hypothesis 3: GABA-A Receptor Modulation

Scientific Rationale

While many pyrrolidinone derivatives modulate excitatory neurotransmission, effects on inhibitory systems are also plausible. The balance between excitation and inhibition is crucial for normal brain function, and enhancing inhibition is a key strategy for anticonvulsant and anxiolytic drugs.[18] The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission.[18] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and barbiturates, enhance the effect of GABA, leading to increased neuronal inhibition.[18][19][20] Given that Levetiracetam has been noted to oppose the activity of negative modulators of GABA-gated currents, exploring a direct modulatory role for a structural analog at the GABA-A receptor is a valid line of inquiry.[11]

Detailed Experimental Protocols

-

Objective: To rapidly screen for positive allosteric modulatory activity at the GABA-A receptor.

-

Causality: This assay uses a fluorescence-based biosensor system to detect changes in ion flow (specifically, chloride influx) through the GABA-A receptor.[21][22] It provides a scalable method to identify compounds that enhance the receptor's response to a sub-maximal concentration of its agonist, GABA.

-

Methodology:

-

Cell Line: Use a stable cell line expressing the GABA-A receptor (e.g., specific subunit composition like α1β2γ2) and a halide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).

-

Assay Plate Preparation: Seed cells in a 384-well plate.

-

Compound Addition: Add the test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations to the wells. Include a known PAM (e.g., Diazepam) as a positive control and a vehicle (DMSO) as a negative control.

-

Agonist Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) along with a quenching ion (e.g., iodide). The influx of iodide through activated GABA-A channels quenches the intracellular fluorescence.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

-

-

Data Analysis: A PAM will potentiate the GABA-induced channel opening, leading to greater iodide influx and thus, greater quenching of the fluorescence signal. Calculate the percentage enhancement of the GABA response for each concentration of the test compound. Determine the EC₅₀ for the potentiation effect.

Data Summary and Interpretation

To effectively evaluate the potential of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, the quantitative data from these assays should be systematically organized.

| Target | Assay Type | Key Parameter | Interpretation of a Positive Result |

| SV2A | Radioligand Binding | Kᵢ (Inhibitory Constant) | A low Kᵢ value (e.g., < 10 µM) indicates significant binding affinity to the SV2A target. |

| AMPA Receptor | Whole-Cell Patch Clamp | % Potentiation of Current | An increase in the amplitude or decay time of the glutamate-evoked current in the presence of the compound. |

| GABA-A Receptor | Fluorescent Screening | EC₅₀ (Potentiation) | A low EC₅₀ value indicates potent enhancement of the GABA-A receptor response to GABA. |

A positive "hit" in any of these primary screening assays would necessitate a cascade of further secondary and in vivo experiments. For instance, a confirmed SV2A binder would be tested in animal models of epilepsy.[23] An active AMPA PAM would be evaluated in models of cognitive impairment, and a GABA-A modulator would be assessed in models of anxiety or seizures.

Conclusion

The compound 4-(Aminomethyl)-1-phenylpyrrolidin-2-one stands at an intriguing crossroads of known neuropharmacological scaffolds. Its structural heritage points strongly towards modulation of synaptic function, with SV2A, AMPA receptors, and GABA-A receptors representing the most logical and high-probability therapeutic targets. The experimental workflows and detailed protocols provided in this guide offer a rigorous, step-by-step framework for systematically de-risking and validating these hypotheses. By adhering to this self-validating, evidence-based approach, researchers can efficiently uncover the true therapeutic potential of this promising molecule and pave the way for its development as a next-generation CNS therapeutic.

References

-

Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC. PubMed Central. Available at: [Link]

-

What is the mechanism of Levetiracetam? Patsnap Synapse. Available at: [Link]

-

Ampakine. chemeurope.com. Available at: [Link]

-

Ampakine. Wikipedia. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceGate. Available at: [Link]

-

4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. PubMed. Available at: [Link]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. PubMed Central. Available at: [Link]

-

(PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed Central. Available at: [Link]

-

The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546. PubMed. Available at: [Link]

-

GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

-

What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. Available at: [Link]

-

Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. ACS Publications. Available at: [Link]

-

Preclinical Pharmacology of the Low-Impact Ampakine CX717. MDPI. Available at: [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

-

Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. Psychiatrist.com. Available at: [Link]

-

Determining the Relative Efficacy of Positive Allosteric Modulators of the GABAA Receptor: Design of a Screening Approach. PubMed. Available at: [Link]

-

Pyrrolidone derivatives. PubMed. Available at: [Link]

-

What are GABAA receptor positive allosteric modulators and how do they work? Patsnap Synapse. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Wiley Online Library. Available at: [Link]

-

Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available at: [Link]

-

The GABAa Receptor & Positive Allosteric Modulation. YouTube. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.uran.ua [journals.uran.ua]

- 8. psychiatrist.com [psychiatrist.com]

- 9. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ampakine [chemeurope.com]

- 15. Ampakine - Wikipedia [en.wikipedia.org]

- 16. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and Related Racetam Compounds

Abstract

The pyrrolidinone nucleus represents a cornerstone in the development of nootropic agents, forming the core structure of the racetam class of cognitive enhancers. This technical guide provides an in-depth exploration of a specific, promising subclass: 4-(aminomethyl)-1-phenylpyrrolidin-2-one and its structural analogues. We delve into the nuanced chemistry of their synthesis, elucidate the current understanding of their pharmacological mechanisms, present a detailed analysis of their structure-activity relationships, and provide validated, step-by-step experimental protocols for their synthesis and bio-evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of cognitive enhancement and neurotherapeutics.

Introduction: The Enduring Legacy of the Racetam Scaffold

The quest for compounds capable of enhancing cognitive functions—such as memory, learning, and focus—led to the synthesis of Piracetam in the 1960s. This pioneering molecule, characterized by a 2-oxopyrrolidine acetamide structure, gave birth to an entire class of drugs known as racetams.[1] These compounds are cyclic derivatives of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) yet, paradoxically, do not typically exhibit direct affinity for GABA receptors.[2][3] Instead, their pro-cognitive effects are largely attributed to the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[3][4]

The five-membered pyrrolidinone ring is a versatile and privileged scaffold in medicinal chemistry, allowing for extensive chemical modification to fine-tune pharmacological activity.[1][5] The introduction of a phenyl group at the N1 position and an aminomethyl group at the C4 position, as seen in 4-(aminomethyl)-1-phenylpyrrolidin-2-one, creates a unique chemical architecture. The N-phenyl group significantly alters the molecule's lipophilicity and potential for aromatic interactions compared to earlier racetams, influencing its pharmacokinetic and pharmacodynamic profile.[6] The 4-(aminomethyl) moiety introduces a basic center, offering a key point for interaction with biological targets and influencing solubility. This guide focuses on this specific structural class, exploring its potential as a next-generation nootropic agent.

Chemical Synthesis: A Strategic Approach

The synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one derivatives can be approached through several strategic routes. A common and effective method involves the initial construction of the N-phenyl-2-pyrrolidinone core, followed by functionalization at the C4 position. The following workflow outlines a logical and validated synthetic pathway, drawing from established methodologies for related benzylpyrrolidinone compounds (nebracetam) and general pyrrolidinone synthesis.[1][2]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-(aminomethyl)-1-phenylpyrrolidin-2-one.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, multi-step procedure for laboratory-scale synthesis.

Objective: To synthesize 4-(aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride.

Part A: Synthesis of 1-Phenyl-4-carboxypyrrolidin-2-one

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).

-

Reaction: Heat the mixture gently with stirring. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to 140-150°C for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. The solidified mass is crude 1-phenylitaconimide. Add 100 mL of 10% sodium hydroxide solution and heat under reflux for 1 hour to hydrolyze the imide.

-

Isolation: Cool the solution and acidify with concentrated hydrochloric acid until pH 2-3. The product, 1-phenyl-4-carboxypyrrolidin-2-one, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water to yield the pure product.

-

Causality: The initial thermal condensation of itaconic acid and aniline forms the cyclic imide. Subsequent base-catalyzed hydrolysis selectively opens the imide ring to form the desired carboxylic acid derivative of the pyrrolidinone core.

-

Part B: Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

-

Amide Formation: Convert the carboxylic acid from Part A to its corresponding primary amide. This can be achieved by first converting the acid to its acid chloride using thionyl chloride (SOCl₂), followed by careful reaction with aqueous ammonia.

-

Dehydration to Nitrile: Dehydrate the primary amide to form 4-cyanomethyl-1-phenylpyrrolidin-2-one. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride can be used.

-

Nitrile Reduction: In a high-pressure hydrogenation vessel, dissolve the nitrile intermediate (0.05 mol) in 100 mL of methanol saturated with ammonia. Add Raney Nickel (approx. 5 g) as the catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C with vigorous stirring. Monitor the reaction by TLC or hydrogen uptake. The reaction is typically complete in 4-8 hours.

-

Causality: The reduction of the nitrile group to a primary amine is a standard and high-yielding transformation. Using ammonia-saturated methanol helps to suppress the formation of secondary amine side products. Catalytic hydrogenation is a clean and effective method for this reduction.

-

-

Isolation and Salt Formation: After the reaction is complete, cool the vessel, vent the hydrogen, and carefully filter the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in isopropanol and add a stoichiometric amount of concentrated hydrochloric acid to precipitate the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry to yield the final product.

Pharmacology and Mechanism of Action

While the precise mechanism of action for the racetam class is not universally agreed upon, substantial evidence points towards a multimodal activity profile centered on the potentiation of key neurotransmitter systems involved in cognition.[2] Compounds based on the 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold are hypothesized to share and potentially enhance these core mechanisms.

Primary Hypothesized Mechanisms:

-

Cholinergic System Modulation: Many racetams enhance cholinergic neurotransmission. Nebracetam, a close structural analogue, acts as an agonist at M1 muscarinic acetylcholine receptors.[1] This agonism can lead to an increase in intracellular Ca²⁺ concentration, a critical event in synaptic plasticity and memory formation.[1] It is highly probable that 4-(aminomethyl)-1-phenylpyrrolidin-2-one derivatives also interact with the cholinergic system, potentially increasing acetylcholine synthesis or release, or acting directly on its receptors.[4][7]

-

Glutamatergic System Modulation (AMPA Receptors): A key mechanism for several nootropic racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] These compounds bind to a site on the AMPA receptor distinct from the glutamate binding site, slowing receptor desensitization and deactivation. This enhances the ionic flux in response to glutamate, thereby strengthening synaptic transmission and facilitating long-term potentiation (LTP), a cellular correlate of learning and memory.[8] The phenylpyrrolidinone structure is well-suited for this type of modulation.[9]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for 4-(aminomethyl)-1-phenylpyrrolidin-2-one.

Structure-Activity Relationships (SAR)

The exploration of SAR is critical for optimizing lead compounds. Based on data from related phenylpyrrolidones and nebracetam analogues, we can infer key structural determinants for nootropic activity.[1][10]

| Position of Modification | Structural Change | Hypothesized Impact on Activity | Rationale |

| N1-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Potentially increased activity or altered receptor selectivity. | Halogen substituents can modify the electronic properties and binding interactions with cholinergic receptors, as suggested by docking studies on nebracetam analogues.[11] |

| Introduction of electron-donating groups (e.g., -OCH₃) | May alter metabolic stability and blood-brain barrier penetration. | Changes in lipophilicity can significantly affect pharmacokinetics. | |

| C4-Aminomethyl Group | N-alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Could decrease M1 agonism but may introduce other activities. | The primary amine is often crucial for specific hydrogen bonding. Steric hindrance from alkyl groups may disrupt this interaction. |

| Acylation (e.g., -NHC(O)CH₃) | Likely to reduce or abolish activity. | Masks the basicity and hydrogen-bonding capability of the amine, which is presumed to be a key pharmacophoric feature. | |

| Pyrrolidinone Ring | Alteration of ring size (e.g., piperidinone) | Generally detrimental to racetam-like activity. | The 2-pyrrolidinone ring is considered the essential pharmacophore for this class of nootropics.[3] |

Key Experimental Protocols: Bio-Evaluation

To validate the nootropic potential of newly synthesized compounds, rigorous and reproducible bioassays are essential. We present a validated protocol for a widely accepted behavioral model for assessing spatial learning and memory.

Protocol: Morris Water Maze (MWM) for Rodents

Objective: To assess the effect of a test compound on hippocampal-dependent spatial learning and memory.[12][13][14]

Apparatus:

-

A circular tank (100-150 cm diameter) filled with water made opaque with non-toxic white paint.

-

An escape platform submerged 1-2 cm below the water surface.

-

A video tracking system (e.g., Ethovision) to record and analyze the animal's swim paths.

-

Distal visual cues (e.g., shapes, posters) placed around the room, to remain constant throughout the experiment.

Procedure:

-

Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform present to acclimate them to the environment.

-

Cued Training (Visible Platform, Day 2): Perform 4 trials where the platform is marked with a visible flag. The start position is varied for each trial. This phase assesses for any visual or motor deficits unrelated to spatial learning.

-

Acquisition Phase (Hidden Platform, Days 3-7):

-

Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.

-

Conduct 4 trials per day for 5 days. For each trial, the mouse is placed in the water facing the wall at one of four quasi-random start positions (N, S, E, W).

-

The mouse is allowed to swim for a maximum of 90 seconds to find the hidden platform.[13] If it fails, it is gently guided to the platform.

-

Allow the mouse to remain on the platform for 30 seconds before being removed.[14]

-

Dry the mouse and return it to a warming cage between trials (inter-trial interval of ~15 minutes).

-

-

Probe Trial (Day 8):

-

Remove the platform from the tank.

-

Place the mouse in the tank from a novel start position and allow it to swim for 60 seconds.

-

The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of platform location crossings, and the swim path.

-

Data Analysis & Interpretation:

-

Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across days. A steeper learning curve (decreasing latency/path length) in the compound-treated group compared to the vehicle group indicates enhanced learning.

-

Probe Trial: A statistically significant preference for the target quadrant (e.g., >25% of total time) and more frequent platform crossings in the treated group indicate superior memory retention.

-

Self-Validation: The cued training phase ensures that any observed differences in the acquisition phase are due to cognitive effects, not sensory-motor impairments. Consistent performance by the vehicle group against historical data validates the experimental setup.

Therapeutic Potential and Future Directions

The 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold holds considerable promise for the development of novel therapeutics for conditions characterized by cognitive decline. The dual-action potential on both cholinergic and glutamatergic systems could offer a synergistic benefit for complex disorders like Alzheimer's disease, where both pathways are known to be compromised.[15][16] Furthermore, the neuroprotective effects often associated with racetams suggest potential applications in recovery from ischemic stroke or traumatic brain injury.[9]

Future research should focus on:

-

Stereoselective Synthesis: The C4 position is a chiral center. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.

-

Pharmacokinetic Profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to optimize dosing regimens and ensure adequate brain penetration.

-

Expanded Target Screening: While the cholinergic and glutamatergic systems are primary targets, comprehensive screening may reveal additional mechanisms that contribute to the overall pharmacological profile.

-

Safety and Toxicology: Rigorous toxicology studies are essential to establish a safe therapeutic window for any lead candidates.

Conclusion

The 4-(aminomethyl)-1-phenylpyrrolidin-2-one framework represents a logical and promising evolution of the classic racetam structure. By combining the privileged 2-pyrrolidinone core with key N-phenyl and C4-aminomethyl substitutions, these compounds are well-positioned to act as potent modulators of the cholinergic and glutamatergic systems. The synthetic pathways are accessible, and the established protocols for bio-evaluation provide a clear path for preclinical development. Through systematic exploration of the structure-activity relationships and a deeper understanding of the underlying pharmacology, this class of compounds could yield novel and effective agents for the treatment of cognitive impairment and neurodegenerative disease.

References

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4 (50)), 23–34. [Link]

- Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 393–399.

-

Organic Syntheses Procedure. (n.d.). 2-phenyl-1-pyrroline. Organic Syntheses. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]

-

Wikipedia contributors. (n.d.). Racetam. Wikipedia. [Link]

-

Tyurenkov, I. N., Bagmet, A. D., Berestovitskaya, V. M., & Vasileva, O. S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(11), 1109. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

-

Strac, D. S., Muck-Seler, D., & Pivac, N. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current pharmaceutical design, 20(32), 5136–5147. [Link]

-

Alhowail, A. H., Al-Yahya, A. A., Al-Othaim, A. S., Al-Sultan, N. K., Al-Jammaz, I. S., & Al-Otaibi, K. M. (2022). Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. Journal of clinical medicine, 11(12), 3326. [Link]

-

Organic Syntheses Procedure. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. [Link]

-

Uddin, M. S., Al Mamun, A., Kabir, M. T., Ahmad, J., Jeandet, P., Sarwar, M. S., & Ashraf, G. M. (2020). Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer's Disease. Molecules, 25(24), 5856. [Link]

-

UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidin-2-one. PubChem Compound Database. [Link]

-

Abele, A., Song, M., & Aizenman, E. (2022). Recovery from AMPA Receptor Potentiation by Ampakines. International journal of molecular sciences, 23(19), 11849. [Link]

- Hosseinzadeh, Z., Ramazani, A., & Razzaghi-Asl, N. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(6), 768-786.

-

National Center for Biotechnology Information. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one. PubChem Compound Database. [Link]

-

MMPC.org. (2024). Morris Water Maze. [Link]

-

Kumar, A., & Singh, A. (2015). The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain. Frontiers in aging neuroscience, 7, 216. [Link]

- Hosseinzadeh, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

-

Shin, M. K., Kim, H. G., Baek, S. H., Kim, M. H., Lee, S., Kim, S. H., & Oh, M. S. (2015). Reduction of glutamatergic activity through cholinergic dysfunction in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice. Journal of neuroinflammation, 12, 126. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2-pyrrolidinone-containing nootropics. Drug Development Research, 18(3), 177–189. [Link]

-

Scott, H. L., Asede, D., Stewart, A. N., Soti, S. C., Cha, J. Y., & Jane, D. E. (2019). Physiological signature of a novel potentiator of AMPA receptor signalling. Neuropharmacology, 158, 107720. [Link]

-

Wikipedia contributors. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. [Link]

-

Cyagen. (n.d.). Understanding the Morris Water Maze in Neuroscience. [Link]

-

Aversa, M. C., Barattucci, A., Bonaccorsi, P., & Giannetto, P. (2000). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 55(3), 229–234. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 1-Phenyl-2-Pyrrolidinone as a Cornerstone Intermediate. [Link]

- Granger, A. J., & Nicoll, R. A. (2014). Expression mechanisms of long-term potentiation: a matter of consensus. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 369(1633), 20130136.

- Araya, E., & Tenti, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543.

-

Arai, A. C., & Kessler, M. (2007). Long-Term Potentiation Alters the Modulator Pharmacology of AMPA-Type Glutamate Receptors. Journal of Neurophysiology, 97(1), 312–320. [Link]

- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733.

Sources

- 1. journals.uran.ua [journals.uran.ua]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Reduction of glutamatergic activity through cholinergic dysfunction in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UC Davis - Morris Water Maze [protocols.io]

- 14. mmpc.org [mmpc.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]

A Technical Guide to the Preclinical Evaluation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one: A Novel Pyrrolidinone Derivative with Nootropic Potential

Introduction: The Rationale for Novel Cognitive Modulators

The relentless pursuit of cognitive enhancement and the urgent need for effective treatments for neurodegenerative diseases have driven significant research into novel neurotherapeutics. The pyrrolidinone class of compounds, colloquially known as racetams, has been a cornerstone of nootropic research for decades.[1] These molecules are prized for their ability to positively modulate cognitive function with a generally favorable safety profile.[2] Within this chemical space, structural modifications offer the potential for enhanced potency, novel mechanisms of action, and improved pharmacokinetic properties.

This technical guide focuses on a promising, yet underexplored, derivative: 4-(Aminomethyl)-1-phenylpyrrolidin-2-one . This molecule integrates the core pyrrolidinone scaffold of classic racetams with a phenyl group at the R1 position, akin to Phenylpiracetam, and an aminomethyl group at the R4 position. This unique combination suggests a multi-modal mechanism of action, distinguishing it from its predecessors and marking it as a compelling candidate for preclinical investigation.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a logical, scientifically rigorous framework for the systematic evaluation of this compound's nootropic potential, from initial chemical characterization to in-depth in vivo efficacy studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Chemical Profile and Synthesis

The subject of this guide is 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a 1,4-disubstituted 2-pyrrolidinone derivative. Its structure suggests increased lipophilicity due to the phenyl group, which may enhance its ability to cross the blood-brain barrier compared to non-phenylated racetams.[3]

Proposed Synthetic Pathway

A general and efficient synthesis for 1,4-disubstituted 2-pyrrolidinones can be adapted for this specific compound.[4] A plausible multi-step synthesis starting from itaconic acid and aniline is outlined below. This method avoids the use of highly toxic reagents like sodium azide, which is an advantage in a research and development setting.[5]

Experimental Protocol: Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

-

Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

-

A mixture of itaconic acid (1.0 eq) and aniline (1.0 eq) is heated at 130°C for 3-4 hours, or until water evolution ceases.

-

The reaction mixture is cooled to room temperature.

-

The resulting solid is recrystallized from a suitable solvent like ethyl acetate to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a white solid.[1]

-

-

Step 2: Amidation.

-

The product from Step 1 (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dioxane).

-

Carbonyl diimidazole (1.1 eq) is added portion-wise while stirring at 80-90°C to form the acyl-imidazole intermediate.

-

Ammonia gas is then bubbled through the solution, or an aqueous ammonia solution is added, to form the corresponding amide.

-

-

Step 3: Hofmann Rearrangement.

-

The amide from Step 2 is subjected to a Hofmann rearrangement using a suitable reagent like sodium hypobromite or lead tetraacetate to convert the amide to a primary amine.

-

-

Step 4: Purification.

-

The final product, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, is purified using column chromatography or recrystallization to yield the target compound.

-

Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and purification methods is essential for achieving high yield and purity.

Hypothesized Mechanisms of Action & In Vitro Evaluation

The chemical structure of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one suggests three primary, plausible mechanisms of nootropic action based on structurally related compounds. A systematic in vitro evaluation is crucial to elucidate the primary pharmacological targets.

Hypothesis 1: Monoamine Oxidase B (MAO-B) Inhibition

Research has identified 4-(Aminomethyl)-1-aryl-2-pyrrolidinones as a novel class of monoamine oxidase B (MAO-B) inactivators.[4] MAO-B is a key enzyme in the degradation of dopamine. Its inhibition can lead to increased dopaminergic tone, which is strongly associated with enhanced cognitive functions like attention, motivation, and executive function.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant MAO-B.

-

Materials: Human recombinant MAO-B, a suitable substrate (e.g., benzylamine), a detection reagent (e.g., Amplex Red), and a known MAO-B inhibitor as a positive control (e.g., Selegiline).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the test compound dilutions and the positive control to their respective wells.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate and detection reagent.

-

Measure the fluorescence or absorbance at appropriate intervals using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothesis 2: Cholinergic System Modulation

Structurally similar compounds, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam), are known agonists of the M1 muscarinic acetylcholine receptor.[1] The cholinergic system is fundamental for learning and memory, and M1 receptor activation is a well-established target for cognitive enhancement.

Experimental Protocol: M1 Muscarinic Receptor Agonism Assay

-

Objective: To determine the EC50 of the test compound for the activation of the human M1 muscarinic receptor.

-

Materials: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a known M1 agonist as a positive control (e.g., Carbachol).

-

Procedure:

-

Culture the cells in 96-well plates.

-

Load the cells with the calcium-sensitive dye.

-

Prepare a series of dilutions of the test compound.

-

Add the test compound dilutions and positive control to the wells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis: Calculate the increase in fluorescence for each concentration of the test compound. Plot the response against the log concentration and fit the data to determine the EC50 value.[1]

Hypothesis 3: Dopamine and Norepinephrine Reuptake Inhibition

The presence of the phenyl group at the R1 position is a key feature of Phenylpiracetam, which is known to act as a dopamine reuptake inhibitor (DRI) and, for its (R)-enantiomer, a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] This action increases the synaptic availability of these crucial catecholamines, leading to enhanced alertness, focus, and cognitive stamina.

Experimental Protocol: Monoamine Transporter Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Materials: Cell membranes prepared from cell lines expressing human DAT, NET, and SERT; radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT); known inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Procedure:

-

In a 96-well plate, combine the cell membranes, the specific radioligand, and varying concentrations of the test compound.

-

Incubate to allow for binding equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Data Presentation: In Vitro Pharmacology Profile

The results from these in vitro assays should be compiled into a clear, comparative table.

| Target | Assay Type | Metric | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Positive Control |

| MAO-B | Inhibition | IC50 | Experimental Value | Selegiline: Value |

| M1 Receptor | Agonism (Ca2+ Flux) | EC50 | Experimental Value | Carbachol: Value |

| DAT | Binding Affinity | Ki | Experimental Value | GBR 12909: Value |

| NET | Binding Affinity | Ki | Experimental Value | Desipramine: Value |

| SERT | Binding Affinity | Ki | Experimental Value | Fluoxetine: Value |

This table will provide a clear snapshot of the compound's primary pharmacological targets and its selectivity, guiding the design of subsequent in vivo studies.

Visualizing the Hypothesized Signaling Pathways

Caption: Hypothesized signaling pathways for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.

In Vivo Evaluation of Nootropic Efficacy

Following in vitro characterization, a tiered approach to in vivo testing is essential to validate the compound's cognitive-enhancing effects in a complex biological system.[7] All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

Preclinical Evaluation Workflow

Caption: A logical workflow for the preclinical evaluation of a novel nootropic agent.

Rodent Models of Learning and Memory

The selection of behavioral assays should be guided by the in vitro results. For instance, if the compound shows strong dopaminergic or cholinergic activity, models sensitive to these neurotransmitter systems are prioritized.

Experimental Protocol: Morris Water Maze (Spatial Learning & Memory)

This assay is considered the gold standard for assessing spatial learning and memory, functions heavily dependent on the hippocampus.[8]

-

Objective: To assess the effect of the test compound on the acquisition and retention of spatial memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (5 days):

-

Administer the test compound, vehicle, or a positive control (e.g., Phenylpiracetam) orally 30-60 minutes before testing each day.

-

Conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool from a different starting position and allowed to search for the hidden platform.

-

Record the time taken to find the platform (escape latency) and the path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the animal in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

-

Data Analysis: Compare the escape latencies across days between treatment groups. In the probe trial, a significant increase in time spent in the target quadrant for the compound-treated group compared to the vehicle group indicates enhanced memory retention.

Experimental Protocol: Novel Object Recognition (Recognition Memory)

This test leverages the innate tendency of rodents to explore novel objects over familiar ones and is sensitive to deficits in the prefrontal cortex and hippocampus.

-

Objective: To evaluate the effect of the test compound on recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation Phase: Allow the animal to explore the empty arena for 10 minutes.

-

Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes. Administer the test compound or vehicle prior to this phase.

-

Test Phase (T2): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

-

-

Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the compound-treated group indicates enhanced recognition memory.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one as a potential nootropic agent. The proposed multi-faceted approach, beginning with targeted in vitro assays based on structural analogy and progressing to validated in vivo behavioral models, ensures a scientifically rigorous and efficient investigation.

Positive results from this preclinical pipeline would warrant further investigation, including:

-

Stereoisomer Separation and Testing: The compound possesses a chiral center. Separating and individually testing the (R) and (S) enantiomers is critical, as they may possess different pharmacological profiles, as seen with Phenylpiracetam.[6]

-

Advanced In Vivo Models: If a specific mechanism is confirmed, testing in relevant disease models (e.g., scopolamine-induced amnesia for cholinergic agents, or models of Parkinson's for dopaminergic agents) would be a logical next step.[9][10]

-

Electrophysiology: Investigating the compound's effects on long-term potentiation (LTP) in hippocampal slices would provide direct evidence of its impact on synaptic plasticity.

The exploration of novel chemical entities like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is paramount to advancing the field of cognitive enhancement and developing next-generation treatments for cognitive disorders.

References

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

-

Roth, B. L., et al. (2013). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Silverman, R. B., & Zeller, E. A. (1988). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition. [Link]

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. [Link]

- Gouret, C., et al. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.

-

Wikipedia. (n.d.). Phenylpiracetam. Wikipedia. [Link]

-

Singh, H., & Kumar, D. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Neuropharmacology. [Link]

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. [Link]

-

Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

-

Broder, S. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]

-

Kulkarni, S. K., & Dhir, A. (2012). Screening of nootropics: an overview on preclinical evaluation techniques. International Journal of Pharmacy. [Link]

-

Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. [Link]

-

Synapse. (2024). What is the mechanism of 4-Phenylpiracetam? Patsnap Synapse. [Link]

- Various Authors. (n.d.). Synthesis of pyrrolidine compounds.

-

Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]

-

Nootropics Expert. (2025). Phenylpiracetam. Nootropics Expert. [Link]

-

Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. [Link]

-

Dudhat, K., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link]

-